Fmoc-d-aha-oh
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Overview
Description
Fmoc-D-Aha-OH is a click chemistry reagent1. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups1.
Synthesis Analysis
The synthesis of Fmoc-d-aha-oh involves the protection of the amino group of d-2-aminoheptanoic acid, which is then deprotected using a base2. This allows the amine group to react with other amino acids to form a peptide bond2.
Molecular Structure Analysis
The molecular weight of Fmoc-d-aha-oh is 366.371. Its molecular formula is C19H18N4O41. The SMILES representation is [N-]=[N+]=NCCC@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O1.
Chemical Reactions Analysis
Fmoc-D-Aha-OH can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups1.
Physical And Chemical Properties Analysis
The molecular weight of Fmoc-d-aha-oh is 366.371. Its molecular formula is C19H18N4O41. The SMILES representation is [N-]=[N+]=NCCC@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O1.
Scientific Research Applications
1. Antibacterial and Anti-inflammatory Applications
Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized for their antibacterial and anti-inflammatory properties. These nanoassemblies exhibit a substantial effect on bacterial morphology and have been integrated within resin-based composites, hindering bacterial growth without affecting mammalian cells. This approach demonstrates the intrinsic antibacterial capabilities of self-assembling building blocks and their potential in biomedical applications (Schnaider et al., 2019).
2. Hydrogel Development for Biomedical Applications
Fmoc-functionalized amino acids have been shown to be crucial in the development of supramolecular hydrogels, valued for their biocompatible and biodegradable properties. The incorporation of Fmoc-Lys(Fmoc)-OH into these gels, combined with colloidal and ionic silver, enhances their antimicrobial activity. Such hydrogels are characterized using various spectroscopic and microscopic techniques, highlighting their potential in the biomedical field (Croitoriu et al., 2021).
3. Facilitating Hydrogel and Nanomaterial Integration
Fmoc-protected amino acid-based hydrogels, like Fmoc-Phe-OH, have been used to incorporate and disperse functionalized single-walled carbon nanotubes, creating hybrid hydrogels. These hydrogels exhibit enhanced thermal stability, improved elasticity, and increased conductivity, demonstrating their utility in creating novel hybrid nanomaterials (Roy & Banerjee, 2012).
4. Bio-Inspired Building Blocks for Functional Materials
Fmoc-modified amino acids and short peptides are pivotal in the development of functional materials, owing to their self-assembly capabilities. These bio-inspired building blocks have been extensively studied for their diverse applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
5. Formation of Silver Nanoclusters in Hydrogels
Fmoc-protected amino acids like Fmoc-Phe-OH are utilized in forming hydrogels that aid in the preparation and stabilization of fluorescent few-atom silver nanoclusters. These hydrogels enable the spontaneous reduction of silver ions to form silver nanoclusters, exhibiting unique fluorescent properties and stability, thus highlighting their potential in various applications (Roy & Banerjee, 2011).
Safety And Hazards
There is no specific safety and hazard information available for Fmoc-d-aha-oh. However, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak3.
Future Directions
There are several future directions for the use of Fmoc-d-aha-oh in scientific research. One area of interest is the development of new drugs using Fmoc-d-aha-oh as a building block2. Peptides and proteins have shown great potential as therapeutics, and the use of Fmoc-d-aha-oh in their synthesis could lead to the development of new drugs with improved properties2.
properties
IUPAC Name |
(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZARXVEABQBI-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-aha-oh |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.